Cas no 1998-63-6 (6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE)

6-Chloro-2-(trifluoromethyl)-9H-purine is a fluorinated purine derivative characterized by its chloro and trifluoromethyl functional groups, which enhance its reactivity and utility in synthetic chemistry. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, particularly in nucleoside and heterocyclic synthesis. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in drug discovery. Its high purity and well-defined structure ensure consistent performance in coupling reactions and other transformations. Suitable for research and industrial applications, this compound is handled under standard laboratory conditions with appropriate safety measures due to its reactive nature.
6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE structure
1998-63-6 structure
Product Name:6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE
CAS No:1998-63-6
MF:C6H2ClF3N4
MW:222.555089473724
MDL:MFCD18254448
CID:845055
PubChem ID:6053911
Update Time:2025-05-23

6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE
    • 6-chloro-2-(trifluoromethyl)-7H-purine
    • 6-Chloro-2-(trifluoromethyl)purine
    • 6-Chloro-2-trifluoromethyl-7H-purine
    • IFLAB-BB F2124-0879
    • 6-Chloro-2-trifluoromethylpurine
    • CS-0449232
    • DB-066020
    • AS-63733
    • SCHEMBL3137194
    • EN300-33829
    • 6-chloro-2-(trifluoromethyl)-3H-purine
    • 1998-63-6
    • MFCD18254448
    • 2-trifluoromethyl-6-chloropurine
    • Z359355620
    • AKOS000320394
    • F2124-0879
    • DTXSID00421812
    • NSC-46027
    • 6-chloro-2-trifluoromethyl-9H-purine
    • NSC46027
    • 1H-Purine, 6-chloro-2-(trifluoromethyl)-
    • AKOS025149671
    • AKOS037645805
    • MDL: MFCD18254448
    • Inchi: 1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14)
    • InChI Key: GRFXWPMEDWAEMH-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=CN2)N=C(C(F)(F)F)N=1

Computed Properties

  • Exact Mass: 221.99216
  • Monoisotopic Mass: 221.9920083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • PSA: 49.44

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6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE Suppliers

Amadis Chemical Company Limited
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(CAS:1998-63-6)6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE
Order Number:A814137
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):1060.0/284.0
Email:sales@amadischem.com

Additional information on 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE

Recent Advances in the Study of 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE (CAS: 1998-63-6): A Comprehensive Research Brief

6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE (CAS: 1998-63-6) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antiviral agents. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug discovery.

One of the most notable advancements in the study of 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE is its application in the design of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that modifications of the purine scaffold, such as the introduction of a trifluoromethyl group at the 2-position, can enhance the binding affinity and selectivity of kinase inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of purine-based inhibitors targeting cyclin-dependent kinases (CDKs), where 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE served as a crucial building block. The study highlighted the compound's ability to improve pharmacokinetic properties and reduce off-target effects.

In addition to its role in kinase inhibition, 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE has also been investigated for its antiviral potential. A recent preprint article (2024) on bioRxiv explored the compound's efficacy against RNA viruses, including SARS-CoV-2. The researchers utilized molecular docking and in vitro assays to demonstrate that derivatives of this purine scaffold could interfere with viral replication by targeting the RNA-dependent RNA polymerase (RdRp). These findings suggest that 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE could serve as a promising lead compound for the development of broad-spectrum antiviral agents.

From a synthetic chemistry perspective, advancements in the scalable production of 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE have also been reported. A 2023 study in Organic Process Research & Development described an optimized synthetic route that improves yield and reduces the use of hazardous reagents. This development is particularly significant for industrial applications, as it addresses previous challenges related to cost and environmental impact. The study also emphasized the compound's stability under various conditions, making it a reliable intermediate for large-scale pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE-based therapeutics. For example, while the compound exhibits favorable in vitro activity, its in vivo efficacy and safety profiles require further validation. Ongoing preclinical studies are focusing on optimizing the pharmacokinetic and pharmacodynamic properties of its derivatives. Additionally, researchers are exploring combination therapies to enhance therapeutic outcomes and overcome potential resistance mechanisms.

In conclusion, 6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE (CAS: 1998-63-6) represents a versatile and valuable scaffold in medicinal chemistry. Its applications in kinase inhibition and antiviral drug development highlight its potential to address unmet medical needs. Future research should prioritize translational studies to bridge the gap between laboratory findings and clinical applications. As the field continues to evolve, this compound is likely to remain a focal point for innovative drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1998-63-6)6-CHLORO-2-(TRIFLUOROMETHYL)-9H-PURINE
A814137
Purity:99%/99%
Quantity:5g/1g
Price ($):1060.0/284.0
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